![molecular formula C9H17N4O9P B2847976 5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B2847976.png)
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) est un composé qui joue un rôle important dans divers processus biochimiques. Il s'agit d'un analogue de l'adénosine monophosphate et il est capable de stimuler l'activité de la protéine kinase dépendante de l'adénosine monophosphate. Ce composé a été utilisé dans la recherche scientifique pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles métaboliques et des lésions ischémiques cardiaques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) implique généralement la phosphorylation du 5-Aminoimidazole-4-carboxamide ribonucléoside. Ce processus peut être réalisé par diverses réactions chimiques, notamment l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore ou le chlorure de phosphoryle dans des conditions contrôlées .
Méthodes de production industrielle
Dans les milieux industriels, la production du 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend souvent plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour isoler le composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, conduisant à la formation de produits réduits.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, ainsi que divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le pH et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent produire une variété de dérivés d'imidazole substitués .
Applications de la recherche scientifique
Le 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme précurseur pour la synthèse d'autres composés.
Biologie : Il est utilisé pour étudier le métabolisme cellulaire et la régulation énergétique, en particulier dans le contexte de l'activation de la protéine kinase dépendante de l'adénosine monophosphate.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement des troubles métaboliques, des lésions ischémiques cardiaques et d'autres maladies.
Industrie : Il est utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) implique sa capacité à activer la protéine kinase dépendante de l'adénosine monophosphate. Cette activation conduit à divers effets en aval, notamment la régulation du métabolisme énergétique cellulaire, l'amélioration de la synthèse des nucléotides et la modulation des réponses au stress oxydatif. Le composé interagit avec des cibles moléculaires spécifiques, telles que l'adénosine kinase et l'adénosine désaminase, pour exercer ses effets .
Applications De Recherche Scientifique
5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used to study cellular metabolism and energy regulation, particularly in the context of adenosine monophosphate-dependent protein kinase activation.
Medicine: It has potential therapeutic applications in the treatment of metabolic disorders, cardiac ischemic injury, and other diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) involves its ability to activate adenosine monophosphate-dependent protein kinase. This activation leads to various downstream effects, including the regulation of cellular energy metabolism, enhancement of nucleotide synthesis, and modulation of oxidative stress responses. The compound interacts with specific molecular targets, such as adenosine kinase and adenosine deaminase, to exert its effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Inosine monophosphate : Un autre analogue nucléotidique qui joue un rôle dans le métabolisme des purines.
Nicotinamide riboside : Un composé impliqué dans la synthèse du nicotinamide adénine dinucléotide et le métabolisme énergétique cellulaire.
Unicité
Le 5-Aminoimidazole-4-carboxamide ribonucleotide (phosphate) est unique en sa capacité à activer spécifiquement la protéine kinase dépendante de l'adénosine monophosphate, ce qui en fait un outil précieux dans l'étude de la régulation énergétique cellulaire et des processus métaboliques. Sa structure chimique distincte et ses propriétés fonctionnelles le distinguent des autres composés similaires .
Propriétés
IUPAC Name |
5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O5.H3O4P/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9;1-5(2,3)4/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17);(H3,1,2,3,4)/t3-,5-,6-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGMEHURDEDAZ-GWTDSMLYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N4O9P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
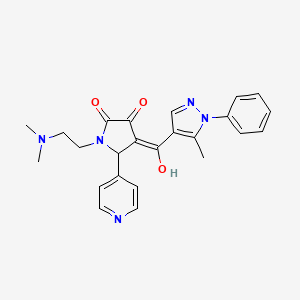
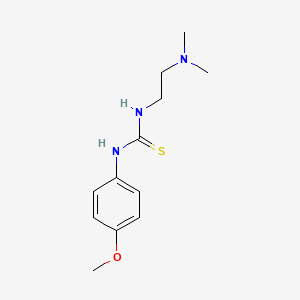
![N-Ethyl-N-[2-(5-nitro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2847898.png)
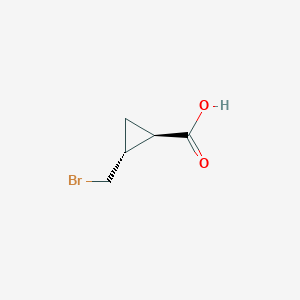
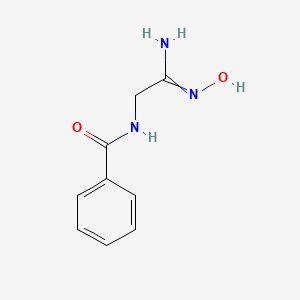
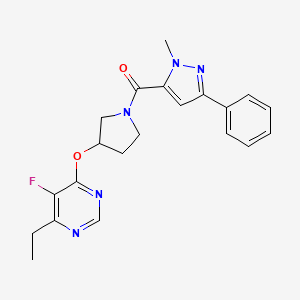

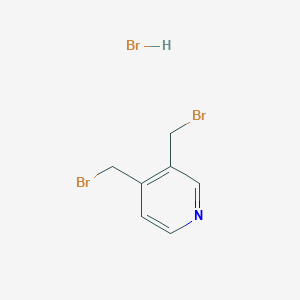
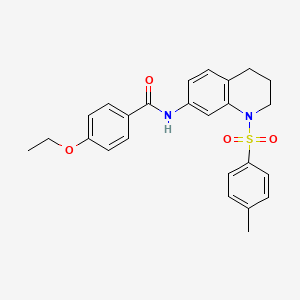
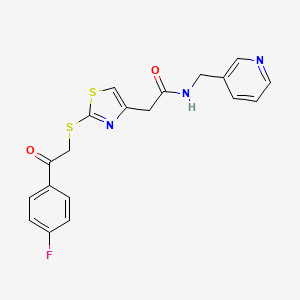

![1-(3,4-dimethoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2847910.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2847912.png)

